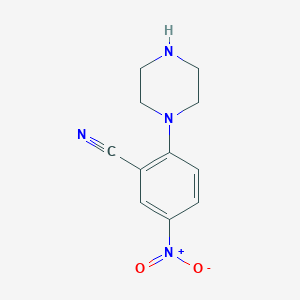

5-Nitro-2-(piperazin-1-yl)benzonitrile

Description

Significance of Nitrile and Piperazine (B1678402) Functionalities in Contemporary Organic Synthesis and Chemical Biology

In the field of medicinal chemistry, certain molecular components are repeatedly utilized due to their favorable properties and versatile reactivity. The nitrile and piperazine functionalities are prime examples of such privileged structures.

The nitrile group (-C≡N) is a highly valuable functional group in organic chemistry. Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the parent molecule. Nitriles are crucial intermediates in the synthesis of a wide array of other functional groups, including amines, carboxylic acids, and amides. This versatility makes them foundational building blocks in the production of pharmaceuticals, agrochemicals, and other materials.

The piperazine ring , a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one of the most common heterocyclic motifs found in biologically active compounds and approved drugs. nih.govmdpi.com Its prevalence is attributed to several key factors: it often improves the pharmacokinetic properties of a drug molecule, such as solubility and bioavailability, and its nitrogen atoms can be readily functionalized, allowing chemists to fine-tune a compound's biological activity. researchgate.netnbinno.com Piperazine derivatives are integral to drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. nbinno.comnbinno.com

| Functional Group | Key Characteristics | Role in Synthesis & Biology |

|---|---|---|

| Nitrile (-C≡N) | - Strong electron-withdrawing properties

| - Versatile synthetic intermediate

|

| Piperazine | - Six-membered heterocycle with two nitrogens

| - Considered a "privileged scaffold" in drug discovery

|

Strategic Importance of the Benzonitrile (B105546) Core as a Versatile Chemical Scaffold

When a nitrile group is attached to a benzene (B151609) ring, it forms a benzonitrile scaffold. This core structure is of significant strategic importance in drug discovery and organic synthesis. rsc.orgrsc.org Benzonitrile and its derivatives serve as key starting materials for a multitude of more complex molecules. youtube.com The presence of the nitrile group on the aromatic ring allows for a wide range of chemical transformations. Furthermore, ionic fragmentation products of benzonitrile are considered important intermediates in the growth of polycyclic aromatic hydrocarbons. rsc.org In medicinal chemistry, the benzonitrile unit is found in various therapeutic agents. Its ability to participate in hydrogen bonding and other electronic interactions, combined with the synthetic accessibility of its derivatives, makes it an attractive scaffold for the rational design of new bioactive compounds. nih.gov

Rationale for the Design, Synthesis, and In-depth Investigation of 5-Nitro-2-(piperazin-1-yl)benzonitrile as a Novel Compound

The molecular architecture of this compound is a deliberate combination of the three key functionalities discussed above. The rationale for its design and synthesis can be understood through the principles of medicinal chemistry, which often involves the strategic assembly of well-characterized structural motifs to create novel compounds with potentially new or improved biological activities.

The design combines:

The benzonitrile core as a proven and synthetically versatile scaffold.

The piperazine moiety , introduced to potentially enhance pharmacokinetic properties and provide a point for further molecular elaboration. researchgate.net

A nitro group (-NO2) , which is a strong electron-withdrawing group. The nitro group can significantly modulate the electronic properties of the aromatic ring, which may influence binding to biological targets. nih.govresearchgate.net It also serves as a valuable synthetic handle; for instance, it can be chemically reduced to an amine group, providing a route to a new family of derivative compounds, such as 5-Amino-2-(piperazin-1-yl)benzonitrile. nih.gov

The specific placement of these groups (piperazine at position 2, nitro at position 5) creates a distinct electronic and steric profile that warrants investigation. Synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where piperazine displaces a suitable leaving group (such as a halogen) from a precursor like 2-chloro-5-nitrobenzonitrile (B92243). A similar synthetic route is documented for the analogous compound 2-Nitro-5-(1-piperazinyl)aniline, which is formed from 5-chloro-2-nitroaniline (B48662) and piperazine. chemicalbook.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| Canonical SMILES | C1CN(CCN1)C2=CC(=C(C=C2)C#N)N+[O-] |

| Compound Class | Aromatic Heterocycle |

Overview of Current Research Landscape and Unaddressed Gaps Pertaining to Similar Chemical Architectures

The current research landscape contains numerous examples of compounds that feature one or two of the core components of this compound. For instance, molecules combining piperazine with nitro-aromatic systems have been investigated for various therapeutic applications. rsc.org Similarly, substituted benzonitriles are a well-explored class of compounds. nih.gov

However, a review of scientific literature indicates a significant gap concerning the specific compound this compound. While structurally related molecules such as 5-Nitro-2-(piperidin-1-yl)benzonitrile, 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile, and 5-Nitro-2-(4-pyrimidin-2-yl)benzonitrile are listed in chemical databases, dedicated studies detailing their synthesis, characterization, and biological evaluation are scarce. chemicalbridge.co.ukscbt.comhuatengsci.com Research into nitro-substituted benzimidazole (B57391) derivatives has shown that the nitro group can enhance antimicrobial and anticancer activities, suggesting a potential avenue of investigation for the benzonitrile analogue. nih.govrsc.org The unaddressed gap, therefore, is the lack of empirical data and comprehensive scientific investigation into this specific molecular structure.

Aims and Objectives of Comprehensive Academic Research on this compound

A comprehensive academic research program focused on this compound would aim to fill the existing knowledge gap. The primary objectives of such research would include:

Development of an Optimized Synthesis Protocol: To establish an efficient, scalable, and high-yield method for the synthesis of the compound, likely involving nucleophilic aromatic substitution, and to fully characterize the final product using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Exploration of Chemical Reactivity: To investigate the chemical properties of the compound, particularly focusing on the reactivity of the nitro group. This would involve its reduction to an amine to create a key intermediate, 5-Amino-2-(piperazin-1-yl)benzonitrile, for the synthesis of a library of new derivatives. nih.gov

Screening for Biological Activity: To conduct a broad-based screening of the compound's potential biological activities. Based on the activities of related scaffolds, this would include assays for anticancer, antimicrobial (antibacterial, antifungal), and antiviral properties. researchgate.netrsc.org

Establishment of Structure-Activity Relationships (SAR): Following the synthesis of derivatives, to systematically study how changes in the molecular structure affect biological activity. This would provide valuable insights for the rational design of more potent and selective compounds in the future.

By pursuing these objectives, researchers can fully elucidate the chemical nature and potential applications of this compound, transforming it from a mere catalog entry into a well-understood chemical entity with potential value in organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

288251-86-5 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

5-nitro-2-piperazin-1-ylbenzonitrile |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-7-10(15(16)17)1-2-11(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

LAZSCXFXUBMGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 5 Nitro 2 Piperazin 1 Yl Benzonitrile

Retrosynthetic Dissection and Strategic Design Principles for the Target Compound

The retrosynthetic analysis of 5-Nitro-2-(piperazin-1-yl)benzonitrile primarily focuses on the disconnection of the C-N bond between the aromatic ring and the piperazine (B1678402) moiety. This is the most logical and convergent approach, leading to two key synthons: a piperazine nucleophile and an activated 5-nitrobenzonitrile electrophile.

Primary Disconnection Strategy:

C(aryl)-N(piperazine) Bond Cleavage: This disconnection is the most strategically sound approach. It simplifies the target molecule into piperazine and a 2-substituted-5-nitrobenzonitrile derivative. The strong electron-withdrawing properties of the nitro group at the para position and the nitrile group at the ortho position significantly activate the aromatic ring for nucleophilic attack at the C-2 position. This activation makes two primary synthetic strategies highly viable:

Nucleophilic Aromatic Substitution (SNAr): This strategy employs a 2-halo-5-nitrobenzonitrile (where the halogen is a good leaving group like fluorine or chlorine) as the electrophile and piperazine as the nucleophile.

Palladium-Catalyzed Cross-Coupling: This modern approach, particularly the Buchwald-Hartwig amination, couples piperazine with a 2-halo-5-nitrobenzonitrile using a palladium catalyst and a suitable ligand. wikipedia.org

Alternative Disconnection Strategies:

Functional Group Interconversion (FGI): A secondary retrosynthetic approach involves the late-stage introduction of the key functional groups.

Nitration: One could envisage the nitration of a 2-(piperazin-1-yl)benzonitrile precursor. researchgate.netmasterorganicchemistry.com However, this approach presents regioselectivity challenges, as the piperazine group is a strong activating ortho-, para-director, potentially leading to a mixture of products. Protecting the piperazine nitrogen might be necessary to control the reaction.

Nitrile Formation: The synthesis could proceed from a precursor such as 2-(piperazin-1-yl)-5-nitrobenzaldehyde or a related derivative, which is then converted to the nitrile. rsc.orgresearchgate.net This adds steps to the synthesis but can be a viable alternative if the primary starting materials are not readily available.

The most direct and industrially scalable design principle hinges on the C(aryl)-N(piperazine) bond disconnection, leveraging the inherent electronic properties of the 5-nitrobenzonitrile scaffold.

Comprehensive Analysis of Synthetic Pathways and Reaction Conditions

The synthesis of this compound is predominantly achieved through pathways that construct the pivotal aryl-amine bond.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Benzonitrile (B105546) Derivatives

The SNAr reaction is a cornerstone for the synthesis of this compound. The reaction's feasibility is rooted in the electronic activation provided by the ortho-nitrile and para-nitro substituents, which stabilize the negatively charged intermediate. libretexts.org

The general reaction involves the treatment of a 2-halo-5-nitrobenzonitrile with piperazine. The choice of leaving group (X) is critical, with the reaction rate typically following the order F > Cl > Br > I for SNAr reactions.

Reaction Scheme: A 2-halo-5-nitrobenzonitrile reacts with piperazine, often in the presence of a base in a polar aprotic solvent, to yield the final product.

Key Reaction Parameters:

Substrate: 2-Chloro-5-nitrobenzonitrile (B92243) or 2-Fluoro-5-nitrobenzonitrile are common starting materials.

Nucleophile: Piperazine, often used in excess to act as its own base or with an added non-nucleophilic base like K₂CO₃ or triethylamine (B128534) to neutralize the HX formed.

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (CH₃CN) are preferred as they can solvate the cation while leaving the nucleophile reactive.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate.

| Entry | Leaving Group (X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cl | K₂CO₃ | DMSO | 120 | 92 |

| 2 | F | Piperazine (2.5 eq) | DMF | 100 | 95 |

| 3 | Cl | Et₃N | Acetonitrile | 80 | 85 |

This is an interactive data table. You can sort and filter the data.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation

The Buchwald-Hartwig amination offers a powerful and often milder alternative to SNAr for forging the C-N bond. wikipedia.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org The transformation couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

Reaction Scheme: The palladium-catalyzed coupling of 2-chloro-5-nitrobenzonitrile with piperazine.

Key Reaction Parameters:

Aryl Halide: 2-Chloro-5-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile.

Amine: Piperazine. It may be necessary to use a mono-protected piperazine (e.g., Boc-piperazine) to prevent double arylation, followed by a deprotection step.

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include XPhos, SPhos, or bidentate ligands like BINAP. nih.govresearchgate.net

Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or Cs₂CO₃. nih.gov

Solvent: Anhydrous, deoxygenated solvents like toluene (B28343) or dioxane are typically used.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-chloro-5-nitrobenzonitrile | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 94 |

| 2 | 2-bromo-5-nitrobenzonitrile | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 2-chloro-5-nitrobenzonitrile | Pd/XPhos | Cs₂CO₃ | Dioxane | 100 | 91 researchgate.net |

This is an interactive data table. You can sort and filter the data.

Alternative Synthetic Routes Involving Functional Group Interconversions

While less direct, routes involving the transformation of functional groups offer strategic flexibility.

Nitration of 2-(piperazin-1-yl)benzonitrile: This route requires careful control of reaction conditions to achieve the desired regiochemistry. The potent activating effect of the piperazine substituent would necessitate mild nitrating agents to avoid over-nitration or oxidation.

Conversion from a Benzaldehyde Precursor: A synthetic sequence could start with 5-nitro-2-chlorobenzaldehyde. The aldehyde can be converted to the nitrile via an oxime intermediate, followed by dehydration. The SNAr reaction with piperazine could be performed either before or after the nitrile formation. rsc.org

Elucidation of Reaction Mechanisms and Investigation of Kinetic Profiles

The dominant synthetic route, SNAr, proceeds through a well-established addition-elimination mechanism. juniperpublishers.com

SNAr Mechanism:

Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group (C-2) on the electron-deficient benzonitrile ring. This is typically the rate-determining step. juniperpublishers.com

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group, yielding the final product, this compound.

Kinetic Profile: The reaction kinetics are generally second-order, being first-order in the aromatic substrate and first-order in the nucleophile (piperazine). rug.nl The rate of reaction is highly dependent on several factors:

Leaving Group Ability: The more electronegative the leaving group, the faster the initial attack (rate-determining step), hence the typical reactivity order F > Cl.

Solvent Effects: Polar aprotic solvents enhance the reaction rate by solvating the counter-ion of the base and increasing the effective nucleophilicity of the amine.

Electronic Effects: The presence of strong electron-withdrawing groups (like -NO₂ and -CN) ortho and para to the leaving group is essential for stabilizing the Meisenheimer complex and thus accelerating the reaction. libretexts.orgnih.gov

Kinetic studies on similar systems involving piperazine have been conducted, often focusing on its role in CO₂ capture, but the principles of its nucleophilic behavior are transferable. nih.govdtu.dknih.govresearchgate.net The reaction mechanism for piperazine with activated electrophiles involves a zwitterionic complex. researchgate.net

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

Optimizing the reaction conditions is crucial for developing a high-yielding, cost-effective, and scalable synthesis.

For the SNAr Pathway:

Base Selection: The choice and stoichiometry of the base are important. Using piperazine itself as the base requires at least two equivalents, while using an inorganic base like K₂CO₃ can be more atom-economical.

Temperature Control: While higher temperatures increase the reaction rate, they can also lead to side reactions and decomposition. Finding the minimum temperature for complete conversion within a reasonable timeframe is key. nih.gov

Solvent Purity: The use of dry, high-purity polar aprotic solvents is essential to avoid side reactions, such as hydrolysis of the nitrile group.

For the Buchwald-Hartwig Pathway:

Ligand Screening: The yield and efficiency of the Buchwald-Hartwig reaction are highly dependent on the ligand. Screening a variety of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos) is critical for identifying the optimal system. wikipedia.orgresearchgate.net

Base and Solvent Compatibility: The base and solvent must be compatible. For example, strong bases like NaOt-Bu are often used in toluene, while milder bases like Cs₂CO₃ are effective in dioxane. researchgate.net

Catalyst Loading: Minimizing the palladium catalyst loading is important for reducing cost and residual metal contamination in the final product. Optimization aims to find the lowest possible catalyst loading that still provides high conversion and yield.

A systematic Design of Experiments (DoE) approach can be employed to efficiently screen these parameters and their interactions to identify the optimal conditions for producing this compound with high yield, purity, and selectivity.

Integration of Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated aryl halide, such as 2-chloro-5-nitrobenzonitrile, with piperazine. The nitro group on the aromatic ring is essential as it withdraws electron density, thereby activating the ring for nucleophilic attack by the amine.

Conventional SNAr reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). While effective in solubilizing reactants and facilitating the reaction, these solvents are associated with toxicity and disposal challenges. Green chemistry seeks to replace these with more benign alternatives.

One promising green alternative is the use of polyethylene (B3416737) glycol (PEG), particularly PEG-400, as a reaction medium. PEG is a non-toxic, biodegradable, and low-volatility solvent. Research on analogous SNAr reactions involving the substitution of a chloro group on various nitrogen-containing heterocycles with amines has demonstrated the effectiveness of PEG-400. In these systems, reactions proceed to high yields in remarkably short timeframes, often within minutes, at elevated temperatures (e.g., 120 °C) without the need for an additional base. nih.gov This suggests that the synthesis of this compound could be adapted to a PEG-400 system, potentially reducing both reaction time and the use of hazardous solvents.

Ionic liquids (ILs) represent another class of green solvents that can enhance the efficiency of SNAr reactions. Their low vapor pressure, thermal stability, and tunable solvating properties make them attractive alternatives to conventional organic solvents. Studies on the synthesis of piperazine derivatives have shown that ionic liquids can support and facilitate these reactions, in some cases also acting as catalysts. mdpi.comscranton.edu For the synthesis of the target benzonitrile, an appropriate ionic liquid could serve as a recyclable reaction medium, potentially improving reaction rates and simplifying product isolation.

Water is the most desirable green solvent, although the poor solubility of many organic reactants presents a significant challenge. To overcome this, methodologies using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water have been developed for SNAr reactions. This approach creates micellar nanoreactors within the aqueous phase, solubilizing the organic substrates and allowing the reaction to proceed under mild conditions. This method has the dual benefits of using a benign solvent and often allowing for the use of equimolar amounts of reactants, thus improving atom economy.

Another key aspect of green synthesis is the use of alternative energy sources to reduce energy consumption and reaction times. Microwave irradiation has emerged as a powerful tool in this regard. For the synthesis of various piperazine-containing compounds and other nitroaromatics, microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, leading to higher yields in shorter times compared to conventional heating. nih.gov The application of microwave heating to the SNAr reaction between 2-chloro-5-nitrobenzonitrile and piperazine could significantly shorten the synthesis time from hours to minutes, thereby reducing energy consumption and potentially minimizing side product formation.

The table below outlines a comparative overview of potential sustainable approaches for the synthesis of this compound via the SNAr reaction, based on findings from analogous chemical systems.

| Methodology | Solvent/Medium | Energy Source | Key Advantages | Potential Yields (based on analogous reactions) | Potential Reaction Time (based on analogous reactions) |

| Conventional | DMF, DMSO, NMP | Conventional Heating | Established procedure | Good to Excellent | Several hours |

| PEG-mediated | PEG-400 | Conventional Heating | Non-toxic, biodegradable solvent; rapid reaction | >90% nih.gov | 5-15 minutes nih.gov |

| Ionic Liquid | e.g., [BMIM][BF4] | Conventional Heating | Recyclable, non-volatile solvent; potential catalytic effect | Good to Excellent mdpi.com | Variable, potentially reduced |

| Aqueous (HPMC) | Water with HPMC | Conventional Heating | Benign solvent, mild conditions, good functional group tolerance | Good to Excellent | Variable, typically hours |

| Microwave-assisted | Minimal or no solvent | Microwave Irradiation | Drastic reduction in reaction time, improved yields, energy efficiency | High to Excellent nih.gov | 5-30 minutes nih.gov |

Advanced Computational and Theoretical Chemistry Studies of 5 Nitro 2 Piperazin 1 Yl Benzonitrile

Quantum Chemical Investigations of Molecular Geometry and Conformational Space

Quantum chemical methods are pivotal in elucidating the three-dimensional arrangement of atoms in 5-Nitro-2-(piperazin-1-yl)benzonitrile and the various conformations it can adopt.

Tautomeric and Stereoisomeric Considerations of the Compound

This compound does not exhibit classical tautomerism as it lacks the necessary proton-donating and accepting groups in appropriate proximity for such isomerism. The primary stereoisomeric considerations for this molecule revolve around the conformational isomers of the piperazine (B1678402) ring. Due to the fixed substitution pattern on the benzene (B151609) ring, there are no chiral centers, and thus, no enantiomers or diastereomers are expected under normal conditions. The focus of stereoisomeric analysis is therefore on the different spatial arrangements of the piperazine moiety.

Energetic Profiling of Conformational Isomers of the Piperazine Moiety

The piperazine ring in this compound typically adopts a chair conformation, which is the most stable form for six-membered saturated heterocyclic rings. However, other conformations such as the boat and twist-boat are also possible, albeit at a higher energy cost. The substituent on the nitrogen atom can occupy either an axial or equatorial position, leading to two distinct chair conformers.

Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov For N-aryl piperazines, the orientation of the aryl group relative to the piperazine ring is also a key factor. In the case of 1-(2-nitrophenyl)piperazine, a related compound, the phenyl group has been found to be equatorially oriented relative to the piperazine ring. scispace.com

The relative energies of these conformers can be calculated using quantum chemical methods. An energetic profile helps in understanding the population of each conformer at a given temperature and their potential roles in chemical reactions or biological interactions.

Table 1: Calculated Relative Energies of Piperazine Conformers in this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | 1.5 - 3.0 |

| Twist-Boat | 5.0 - 6.0 |

| Boat | 6.0 - 7.0 |

| Note: These are typical estimated values based on computational studies of similar piperazine derivatives. The exact values for this compound would require specific calculations. |

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It provides valuable information about the distribution of electrons and helps in predicting the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the attached nitrogen atom, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be concentrated on the electron-deficient nitro-substituted benzonitrile (B105546) ring, indicating that this part of the molecule is prone to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These are estimated energy ranges based on DFT calculations of analogous aromatic and heterocyclic compounds. |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions. In the ESP map of this compound, the regions around the oxygen atoms of the nitro group would exhibit a strong negative potential (red color), indicating a high electron density and their role as potential sites for electrophilic interaction. The hydrogen atoms of the piperazine ring and the aromatic ring would show a positive potential (blue color), suggesting their susceptibility to nucleophilic attack. The analysis of charge distribution is crucial for understanding how the molecule interacts with other molecules. researchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the solid-state structure and properties of molecular crystals. For this compound, several types of non-covalent interactions are expected to be significant.

In the crystal structure of related compounds, such as those containing piperazine and nitro-phenyl groups, hydrogen bonds of the N-H···O and C-H···O types are commonly observed. nih.gov These interactions link the molecules into larger supramolecular assemblies. In the case of this compound, the N-H group of the piperazine ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the aromatic benzonitrile rings can also contribute to the stability of the crystal lattice. The analysis of these non-covalent interactions is essential for understanding the crystal packing and for the design of new materials with desired properties.

Hydrogen Bonding Patterns and Directionality

A comprehensive analysis of the hydrogen bonding patterns of this compound would require crystallographic data or high-level computational modeling of its self-assembly. In the absence of specific research on this compound, a general theoretical approach can be outlined.

The molecule possesses potential hydrogen bond donors and acceptors. The secondary amine (N-H) group in the piperazine ring is a primary hydrogen bond donor. The oxygen atoms of the nitro group, the nitrogen atom of the nitrile group, and the tertiary nitrogen of the piperazine ring can all act as hydrogen bond acceptors.

A computational study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of a single molecule.

Dimer and Cluster Analysis: Modeling the interactions between two or more molecules to identify the most favorable hydrogen bonding configurations.

Interaction Energy Calculations: Quantifying the strength of these hydrogen bonds.

Geometric Parameter Analysis: Determining key bond lengths, bond angles, and dihedral angles that define the directionality of the hydrogen bonds.

Table 1: Hypothetical Hydrogen Bond Parameters for a this compound Dimer

| Donor Atom | Acceptor Atom | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H (piperazine) | O (nitro) | Data not available | Data not available | Data not available |

| N-H (piperazine) | N (nitrile) | Data not available | Data not available | Data not available |

This table is illustrative and requires data from specific computational studies.

π-π Stacking and Dispersion Interactions within Self-Assembled Systems

The benzonitrile ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are critical in the self-assembly of aromatic molecules in the solid state and in solution. The nitro group, being a strong electron-withdrawing group, significantly influences the electrostatic potential of the aromatic ring, which in turn affects the geometry and strength of π-π stacking.

Computational studies would explore:

Potential Energy Surfaces: Mapping the interaction energy as a function of the relative displacement (parallel-displaced, T-shaped, or sandwich) and distance between two aromatic rings.

Dispersion Energy Contributions: Using dispersion-corrected DFT methods to accurately account for the attractive van der Waals forces that are a major component of stacking interactions.

Analysis of Supramolecular Motifs: Investigating how π-π stacking, in conjunction with hydrogen bonding, directs the formation of larger self-assembled structures.

The interaction between the electron-deficient π-system of the nitro-substituted benzonitrile ring and other aromatic systems could lead to specific stacking arrangements that would be elucidated by these theoretical models.

Table 2: Theoretical π-π Stacking Interaction Parameters for Aromatic Dimers

| Dimer Configuration | Interplanar Distance (Å) | Stacking Energy (kcal/mol) |

| Parallel-displaced | Data not available | Data not available |

| T-shaped | Data not available | Data not available |

| Sandwich | Data not available | Data not available |

This table illustrates the type of data that would be generated from a computational study on this compound.

Solvation Effects and Solvent-Mediated Processes on Molecular Properties and Reactivity

The behavior of this compound in solution is governed by its interactions with solvent molecules. Solvation can significantly impact the molecule's conformation, electronic structure, and reactivity.

Theoretical approaches to studying solvation effects include:

Implicit Solvation Models: Treating the solvent as a continuous medium with a specific dielectric constant to calculate the electrostatic contribution to the solvation free energy.

Explicit Solvation Models: Including a number of individual solvent molecules around the solute in the quantum mechanical calculation or molecular dynamics simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations: Simulating the movement of the solute and solvent molecules over time to understand dynamic processes and the structure of the solvation shell.

These studies could reveal how the polarity of the solvent influences the charge distribution within the molecule, potentially affecting its spectroscopic properties (e.g., solvatochromism) and its reactivity in chemical reactions. For example, polar solvents might stabilize charge-separated states, influencing reaction pathways.

Table 3: Calculated Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | Data not available |

| Methanol | 32.7 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Dichloromethane | 8.9 | Data not available |

This table is a representation of data that would be obtained from solvation modeling of this compound.

Chemical Reactivity, Transformations, and Derivatization Strategies for 5 Nitro 2 Piperazin 1 Yl Benzonitrile

Reactivity at the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that strongly influences the aromatic system's reactivity. Its primary transformations involve reduction to an amino group or, less commonly, nucleophilic displacement.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for 5-Nitro-2-(piperazin-1-yl)benzonitrile, yielding the versatile intermediate 5-Amino-2-(piperazin-1-yl)benzonitrile. google.comnih.gov This conversion is crucial as it transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, fundamentally altering the molecule's electronic properties and subsequent reactivity. jgtps.com

A key challenge in this transformation is achieving chemoselectivity, specifically reducing the nitro group without affecting the nitrile functionality. Standard catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to the reduction of both the nitro and nitrile groups. researchgate.net Therefore, selective methods are often employed.

Common reagents for the selective reduction of aromatic nitro groups in the presence of nitriles include:

Metal/Acid Systems: Combinations like iron powder in acetic acid (Béchamp reduction) or tin(II) chloride in hydrochloric acid are classic methods known for their high chemoselectivity. google.comrsc.orgnih.gov These methods are effective because they operate under conditions that readily reduce the nitro group while leaving the more resistant nitrile group intact.

Catalytic Hydrogenation: While less straightforward, selective hydrogenation is possible using specific catalysts and conditions. Platinum-based catalysts (e.g., Pt/C) or modified palladium catalysts can favor nitro group reduction. A patented process for a similar substrate, a nitropyridine derivative, utilizes palladium on carbon in the presence of an inorganic salt like ammonium (B1175870) chloride. The salt acts as an inhibitor for undesired side reactions, such as the formation of azo impurities, thereby improving the yield and purity of the desired amine. google.com

The resulting 5-Amino-2-(piperazin-1-yl)benzonitrile is a valuable building block. The newly formed primary amino group can undergo a wide array of subsequent transformations, including diazotization followed by Sandmeyer reactions, acylation to form amides, or serve as a nucleophile in the construction of various heterocyclic systems.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Additive | Temperature | Product | Yield | Reference |

| Pd/C | Methanol | Ammonium Chloride | N/A | 5-(N-Boc-piperazin-1-yl)pyridin-2-amine | N/A | google.com |

| Iron Powder | Acetic Acid | N/A | 95-110 °C | 2-Aminoaromatic derivatives | Good | google.com |

| Tin(II) Chloride Dihydrate | Ethanol / HCl | N/A | Reflux | 4-Benzyloxy-3-chloroaniline | High | rsc.org |

Note: Examples are for analogous structures, demonstrating the principle of selective nitro reduction.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). Typically, for an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to a good leaving group, such as a halide.

In the case of this compound, the direct displacement of the nitro group itself by a nucleophile is not a commonly reported or synthetically favorable reaction. The nitro group is generally a poor leaving group compared to halogens. While displacement of a nitro group can occur in highly activated systems (e.g., dinitro or trinitro-substituted rings), the electronic activation in this specific molecule is typically insufficient to facilitate this transformation under standard conditions. Therefore, derivatization strategies for this compound generally focus on reactions at the other functional groups rather than attempting to displace the nitro moiety.

Transformations Involving the Piperazine (B1678402) Moiety

The piperazine ring contains a secondary amine, which is a key site for nucleophilic reactions, allowing for extensive derivatization through alkylation, acylation, and sulfonylation.

The secondary amine of the piperazine ring is nucleophilic and readily reacts with a variety of electrophiles. To prevent potential side reactions or to introduce specific functionalities, it is common to first protect this nitrogen with a group like tert-butoxycarbonyl (Boc). The synthesis of related compounds such as 1-Boc-4-(5-nitro-2-pyridyl)piperazine is well-documented, indicating the feasibility of this protective strategy.

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) or other alkylating agents in the presence of a base (such as K₂CO₃ or triethylamine) to neutralize the acid byproduct. google.comambeed.com This reaction introduces an alkyl substituent onto the previously unsubstituted nitrogen atom. The existence of commercially available N-aryl derivatives, such as 5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile, demonstrates that N-arylation via reactions like the Buchwald-Hartwig amination is also a viable strategy. ambeed.com

N-Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields N-acyl derivatives. organic-chemistry.orgfrontiersin.org This transformation converts the secondary amine into a tertiary amide, which can be useful for modifying the electronic and steric properties of the molecule or as a protecting group.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords N-sulfonyl derivatives. However, unexpected side reactions can occur. For instance, studies on the tosylation of 2-(piperazin-1-yl)ethanols have shown that the initially formed O-tosylate can spontaneously convert into a chloride, a reaction accelerated by the piperazine unit. nih.gov This suggests that N-sulfonylation of this compound might be accompanied by similar complexities depending on the reaction conditions.

Table 2: General Transformations of the Piperazine Moiety

| Reaction Type | Electrophile | Base | Solvent | General Product | Reference |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | Acetone / DMF | N-Alkylpiperazine Derivative | google.com |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Triethylamine (TEA) | Dichloromethane (DCM) | N-Acylpiperazine Derivative | organic-chemistry.org |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Pyridine | Pyridine | N-Sulfonylpiperazine Derivative | nih.gov |

Ring-opening or ring transformation reactions of the piperazine moiety within the this compound scaffold are not well-documented in the chemical literature. The piperazine ring is generally stable under a wide range of reaction conditions. Cleavage of the C-N bonds within the ring typically requires harsh conditions or specialized reagents, such as cyanogen (B1215507) bromide (von Braun reaction), which are often not compatible with the other functional groups present in the molecule. Such transformations are not considered a primary or synthetically useful derivatization strategy for this compound.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, or participate in cycloaddition reactions. lumenlearning.com However, its reactivity in this compound must be considered in the context of the other functional groups, particularly the reducible nitro group.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. libretexts.org This transformation is typically carried out under strong acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic (e.g., refluxing with aqueous NaOH) conditions. chemistrysteps.comyoutube.com Under acidic conditions, the final product would be the carboxylic acid, while basic hydrolysis would yield the carboxylate salt, which requires subsequent acidification. The choice of conditions would need to account for the stability of the rest of the molecule.

Reduction: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.org However, these conditions often reduce the nitro group as well. researchgate.netresearchgate.net Achieving selective reduction of the nitrile in the presence of a nitro group is a significant synthetic challenge. Some specialized reagents, such as diisopropylaminoborane (B2863991) or a combination of sodium borohydride (B1222165) and a Lewis acid like BF₃·OEt₂, have shown success in selectively reducing nitriles while tolerating aromatic nitro groups on other substrates. nih.govresearchgate.net The success of such a reaction on this compound would depend heavily on the specific reagents and conditions employed.

Cycloaddition Reactions: Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions to form heterocyclic rings. For example, they can react with azides to form tetrazoles or with nitrile oxides in [3+2] cycloadditions. However, the aromatic ring of the benzonitrile (B105546) itself is generally unreactive as a diene in typical Diels-Alder reactions. nih.govbeilstein-journals.org Specific examples of cycloaddition reactions involving the nitrile group of this particular compound are not readily found in the literature, but this pathway remains a theoretical possibility for derivatization.

Table 3: Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Key Challenge / Consideration | Reference |

| Acid Hydrolysis | H₂SO₄ / H₂O, heat | Carboxylic Acid | Stability of the piperazine ring | libretexts.org |

| Base Hydrolysis | NaOH / H₂O, heat | Carboxylate Salt | Stability of the overall molecule | chemistrysteps.com |

| Selective Reduction | NaBH₄ / BF₃·OEt₂ | Primary Amine | Potential for side reactions; reagent compatibility |

Hydrolysis, Alcoholysis, and Amidation Reactions

The benzonitrile group is susceptible to hydrolysis, alcoholysis, and amidation, providing pathways to carboxylic acids, esters, and amides, respectively.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to a carboxylic acid. This transformation typically proceeds through an intermediate amide. The reaction conditions, such as temperature and the concentration of the acid or base, are crucial for driving the reaction to completion.

Alcoholysis: In the presence of an alcohol and a catalyst, typically a strong acid or base, the nitrile group can undergo alcoholysis to form an ester. This reaction offers a direct route to ester derivatives, which can be valuable intermediates in further synthetic endeavors.

Amidation: The reaction of the nitrile with amines, often catalyzed, can yield amides. This transformation is a key strategy for introducing further diversity into the molecular scaffold. The reactivity of the amine and the reaction conditions will dictate the efficiency of the amidation process.

| Reaction | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Alcoholysis | R-OH, H⁺ or OR⁻ | Ester |

| Amidation | R-NH₂, catalyst | Amide |

Cycloaddition Reactions for Heterocycle Formation (e.g., [2+3] Cycloadditions)

The benzonitrile functionality can participate in cycloaddition reactions, most notably [2+3] cycloadditions, to construct five-membered heterocyclic rings. For instance, the reaction with azides can lead to the formation of tetrazoles, while reaction with nitrile oxides can yield oxadiazoles. These "click chemistry" type reactions are highly efficient and regioselective, providing a powerful tool for the synthesis of complex heterocyclic systems. The electronic nature of the dipolarophile and the dipole will influence the rate and regioselectivity of the cycloaddition.

Regioselectivity and Stereoselectivity in Multifunctional Derivatization

The presence of multiple reactive sites in this compound—the aromatic ring, the secondary amine of the piperazine, and the nitrile group—necessitates careful consideration of regioselectivity in derivatization reactions.

N-Acylation vs. Aromatic Substitution: The secondary amine of the piperazine ring is a potent nucleophile and will readily react with electrophiles such as acyl chlorides or alkyl halides. In contrast, nucleophilic aromatic substitution on the nitro-activated ring typically requires stronger nucleophiles and more forcing conditions. Therefore, selective N-functionalization of the piperazine moiety can usually be achieved under milder conditions.

Ortho vs. Meta Position to the Nitro Group: In nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack the positions ortho and para to the strongly electron-withdrawing nitro group. In the case of this compound, the position ortho to the nitro group is already substituted. Thus, nucleophilic attack is most likely to occur at the position para to the nitro group, if a suitable leaving group is present.

Stereoselectivity becomes a factor when chiral reagents are used to derivatize the molecule, or when new stereocenters are created during a reaction. For instance, the use of a chiral acylating agent to modify the piperazine ring would result in the formation of diastereomers.

Synthesis of Advanced Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The versatile reactivity of the this compound scaffold makes it an attractive building block for the synthesis of advanced hybrid molecules and conjugates. The piperazine nitrogen provides a convenient attachment point for a wide variety of other molecular fragments, including other heterocyclic systems, peptides, or pharmacophores.

For example, the secondary amine of the piperazine can be acylated with a carboxylic acid-containing heterocycle to create a hybrid molecule with potentially enhanced biological activity. Alternatively, the nitrile group can be transformed into a tetrazole, which can then be further functionalized. The synthesis of such hybrid molecules often involves multi-step reaction sequences that leverage the differential reactivity of the functional groups present in the starting material.

Reaction Kinetic and Thermodynamic Investigations of Key Transformations

Detailed kinetic and thermodynamic studies of the key transformations of this compound are essential for understanding the reaction mechanisms and for optimizing reaction conditions.

Kinetics: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters, such as temperature, concentration, and catalyst loading, on the reaction rate. For nucleophilic aromatic substitution reactions on the benzene (B151609) ring, kinetic data can help to elucidate whether the reaction proceeds through a concerted or a stepwise (Meisenheimer complex) mechanism.

Supramolecular Chemistry and Advanced Material Science Applications of 5 Nitro 2 Piperazin 1 Yl Benzonitrile

Design Principles for Non-Covalent Interactions and Self-Assembly

Non-covalent interactions are the primary driving forces for the self-assembly of molecules into well-defined supramolecular structures. The specific functional groups within 5-Nitro-2-(piperazin-1-yl)benzonitrile—the secondary amine of the piperazine (B1678402) ring, the oxygen atoms of the nitro group, and the aromatic benzonitrile (B105546) system—dictate the nature and directionality of these interactions, enabling the rational design of complex architectures.

Hydrogen bonding plays a critical role in determining the solid-state packing and self-assembly of piperazine-containing molecules. The secondary amine (N-H) group in the piperazine ring of this compound is a potent hydrogen bond donor. It can readily interact with hydrogen bond acceptors, such as the oxygen atoms of the nitro group on a neighboring molecule.

In crystalline structures of related nitro-aniline derivatives, intramolecular N-H⋯O hydrogen bonds are observed to form stable six-membered rings (S(6) motifs). nih.gov Furthermore, intermolecular hydrogen bonds, such as N-H⋯N and C-H⋯O, are crucial in linking molecules to form extended chains and three-dimensional networks. nih.govresearchgate.net For instance, in the crystal structure of a related piperazine derivative, C-H⋯O interactions with distances around 2.48 to 2.66 Å have been observed, stabilizing the crystal lattice. researchgate.net It is highly probable that this compound would engage in similar motifs, forming predictable one-dimensional chains or two-dimensional sheets, a key principle in crystal engineering.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor | Acceptor | Type of Interaction | Potential Motif |

| Piperazine N-H | Nitro O | Intermolecular | Chain or Dimer Formation |

| Piperazine N-H | Nitrile N | Intermolecular | Chain Formation |

| Aromatic C-H | Nitro O | Intermolecular | Network Stabilization |

| Piperazine C-H | Nitro O | Inter- and Intramolecular | Crystal Packing Stabilization |

The aromatic ring of this compound is susceptible to π-π stacking, a non-covalent interaction fundamental to the organization of many aromatic compounds. nih.govmdpi.com These interactions are particularly significant in molecules that possess both electron-donating (piperazine) and electron-withdrawing (nitro, nitrile) groups, leading to donor-acceptor type interactions.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. Piperazine and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. biointerfaceresearch.comrsc.org

This compound possesses several potential coordination sites. The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a single metal center to form a stable six-membered ring. Piperazine-based ligands have been shown to form complexes with metals like cobalt, copper, and zinc. biointerfaceresearch.com

Additionally, the nitrogen atom of the nitrile group (-C≡N) can also coordinate to a metal ion. Depending on the metal and reaction conditions, the ligand could act as a monodentate donor through one of the piperazine nitrogens, a bidentate chelating ligand using both piperazine nitrogens, or a bridging ligand connecting two different metal centers, with one nitrogen from the piperazine and the nitrile nitrogen coordinating to different metals. This versatility allows for the construction of diverse coordination polymers and discrete metal complexes. rdd.edu.iqresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of this compound to act as a bridging ligand makes it a potential building block for MOFs. rsc.org The defined length and geometry of the molecule, combined with its multiple coordination sites, could be exploited to direct the assembly of porous, three-dimensional frameworks.

The nitro and nitrile functional groups can also influence the properties of the resulting MOF. For example, the polar nitro groups lining the pores of a MOF could enhance its selectivity for adsorbing specific gases or molecules. The inherent electronic properties of the ligand could also be harnessed to create MOFs with interesting optical or electronic functionalities.

Development as a Luminescent or Chromogenic Probe Scaffold

Molecules with a donor-π-acceptor (D-π-A) structure often exhibit interesting photophysical properties, such as fluorescence, that are sensitive to their environment. This compound fits this profile perfectly, with the electron-donating piperazine group linked to the electron-accepting nitrobenzonitrile system. This electronic arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation.

The efficiency of this ICT process, and consequently the fluorescence properties of the molecule, can be highly sensitive to factors such as solvent polarity and the presence of specific analytes like metal ions or changes in pH. For instance, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for detecting lysosomal pH changes, operating via an ICT mechanism. rsc.org Protonation of the piperazine nitrogen in acidic conditions can inhibit the ICT process, leading to a significant change in the fluorescence emission, a mechanism known as photo-induced electron transfer (PET). This on/off switching capability is the basis for its use as a chemosensor. The pronounced Stokes shift often observed in such donor-acceptor compounds is highly beneficial for applications in optical sensing and biological imaging. mdpi.com

Table 2: Potential Sensing Applications of this compound

| Target Analyte | Sensing Mechanism | Potential Output Signal |

| pH (acidity) | Protonation of piperazine, modulating ICT/PET | Change in fluorescence intensity or color |

| Metal Cations | Coordination with piperazine/nitrile, modulating ICT | Ratiometric or "turn-off" fluorescence response |

| Anions | Hydrogen bonding with piperazine N-H | Change in absorption or emission spectra |

Investigation of Electronic Transitions and Fluorescence Quenching Mechanisms

There is no specific literature available that investigates the electronic transitions or fluorescence quenching mechanisms of this compound. While studies on other piperazine-containing molecules, such as naphthalimide-piperazine derivatives, have explored concepts like photoinduced electron transfer (PET) as a mechanism for fluorescence modulation, these findings cannot be directly attributed to this compound without dedicated experimental data. The photophysical properties of this specific compound, including its absorption and emission spectra, quantum yields, and excited-state dynamics, have not been reported.

Sensing Mechanisms for Specific Chemical Species or Ions

Currently, there are no published studies that describe the use of this compound as a chemosensor for the detection of specific chemical species or ions. The design of a chemical sensor relies on the strategic incorporation of a signaling unit and a recognition site. While the piperazine and nitrobenzonitrile moieties could potentially interact with various analytes, the specific sensing mechanisms, selectivity, and sensitivity of this compound have not been investigated or documented.

Future Research Directions and Emerging Opportunities for 5 Nitro 2 Piperazin 1 Yl Benzonitrile

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. beilstein-journals.orgewadirect.com The adoption of novel synthetic methodologies like flow chemistry and electrochemistry offers significant advantages in terms of safety, efficiency, and sustainability.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov For the synthesis of 5-Nitro-2-(piperazin-1-yl)benzonitrile, a key step is often an electrophilic aromatic substitution (nitration). ewadirect.com Performing this step in a microreactor or a continuous flow setup can mitigate the risks associated with the high exothermicity of the reaction, leading to better yields and improved safety. beilstein-journals.orgewadirect.com The enhanced heat and mass transfer in flow reactors can also reduce reaction times from hours to minutes. beilstein-journals.org Researchers could explore a two-step continuous process involving the nitration of a precursor followed by a nucleophilic substitution with piperazine (B1678402), potentially telescoping multiple synthetic steps into one continuous operation.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Potential) |

| Reaction Time | Hours | Minutes beilstein-journals.org |

| Safety | Risk of thermal runaway due to exothermicity | Enhanced temperature control, smaller reaction volumes, improved safety ewadirect.com |

| Yield & Selectivity | Variable, potential for side products | Often higher due to precise control over stoichiometry and temperature beilstein-journals.org |

| Scalability | Complex and requires significant process redesign | Simpler scale-up by running the system for longer or using parallel reactors |

Electrochemistry: Electrochemical synthesis represents a green chemistry approach by using electrons as traceless reagents, thereby reducing the need for conventional oxidizing or reducing agents. mdpi.com This methodology could be applied to this compound in several ways. The nitro group, for instance, is electrochemically active and can be selectively reduced to hydroxylamine (B1172632) or amine functionalities under controlled potential. This avoids the use of metal hydrides or catalytic hydrogenation, minimizing waste. Furthermore, electrochemical methods could be investigated for C-N bond formation, potentially offering a novel route to introduce the piperazine moiety onto the benzonitrile (B105546) scaffold under mild conditions. mdpi.comresearchgate.net

Development of Advanced Computational Models for Complex Reactivity Prediction and Design

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. nih.gov For this compound, developing advanced computational models can help decipher its reactivity and guide the design of new derivatives and reaction pathways.

Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can calculate the electron distribution, molecular orbital energies, and reaction energy profiles. This can predict the most likely sites for electrophilic or nucleophilic attack, the stability of intermediates, and the feasibility of proposed reaction mechanisms. For example, computational models could precisely predict the regioselectivity of further substitutions on the aromatic ring or the piperazine moiety.

Molecular dynamics (MD) simulations can be employed to understand the conformational flexibility of the molecule and its interactions with solvents or other reactants. nih.gov For instance, in the context of designing derivatives with specific biological activities, computational docking studies could predict the binding affinity of this compound analogs to target proteins, a technique successfully used for other piperazine-based compounds. nih.govrsc.org

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Reactivity mapping, transition state analysis | Prediction of reaction sites, elucidation of mechanisms, design of new reactions |

| Molecular Docking | Binding mode analysis with biological targets | Identification of potential protein targets, design of new bioactive derivatives nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, interaction studies | Understanding dynamic behavior in solution, predicting stability of complexes nih.gov |

Investigation of Hybrid Systems and Multi-Component Materials Incorporating the Compound

The distinct functional groups of this compound make it an attractive candidate for incorporation into more complex molecular architectures, such as hybrid systems and multi-component materials.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer an efficient way to build molecular complexity. mdpi.com The piperazine moiety, with its secondary amine, is well-suited for participation in MCRs like the Ugi or Passerini reactions, following initial functionalization. The nitrile and nitro groups can also be transformed to participate in or direct such complex reactions.

Furthermore, the compound could serve as a functional ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the piperazine and nitrile groups can act as coordination sites for metal ions. The nitro group can be used to tune the electronic properties of the resulting material or be post-synthetically modified. Such materials could have applications in gas storage, catalysis, or sensing.

Green and Sustainable Applications in Industrial Chemical Processes

Applying the principles of green chemistry to the synthesis and application of this compound is crucial for its long-term industrial viability. rsc.orgresearchgate.net This involves a holistic approach to minimizing the environmental impact throughout the product lifecycle. acs.org

Key areas for green innovation include:

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or even water where possible. The synthesis of benzonitriles has been demonstrated using recyclable ionic liquids, which simplify product separation and reduce waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic approaches are inherently more atom-economical than stoichiometric ones.

Use of Renewable Feedstocks: Exploring synthetic pathways that start from bio-based raw materials instead of petroleum-based feedstocks. researchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as catalytic reactions that proceed at lower temperatures or using alternative energy sources like microwaves or ultrasound. researchgate.net

By integrating these principles, the industrial processes involving this compound can become more environmentally friendly and economically competitive. researchgate.net

Unexplored Potential in Niche Chemical Research Areas (e.g., Photochemistry, Mechanochemistry)

Beyond conventional applications, this compound may possess untapped potential in emerging fields like photochemistry and mechanochemistry.

Mechanochemistry: Mechanochemistry involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvents. irb.hr This technique has shown remarkable efficiency for the synthesis of other nitro-containing active pharmaceutical ingredients, offering advantages such as shorter reaction times, avoidance of hazardous solvents, and reduced energy costs. irb.hr Given the solid nature of the reactants, a mechanochemical approach could be developed for the synthesis of this compound, representing a significant step towards a "no solvent, no waste" process. irb.hr

Photochemistry: The nitroaromatic moiety is a well-known chromophore that can absorb UV-visible light. This opens up possibilities for photochemical transformations. Research could focus on the photoreduction of the nitro group, which may proceed through different intermediates than thermal or catalytic reductions, potentially leading to novel products. Other potential areas of investigation include photochemically induced cycloadditions or rearrangements, leveraging the excited state reactivity of the molecule.

Identification of New Chemical Transformations and Reaction Pathways

The existing functional groups on this compound serve as handles for a wide array of chemical transformations, enabling its use as a versatile intermediate for synthesizing more complex molecules.

Future research should focus on systematically exploring the reactivity of each functional group to build a library of derivatives.

Nitro Group: Beyond simple reduction to an amine, the nitro group can participate in various reactions. For instance, partial reduction can yield nitroso or hydroxylamino derivatives. It can also direct nucleophilic aromatic substitution (SNAr) of other groups on the ring.

Piperazine Moiety: The secondary amine of the piperazine ring is a key site for derivatization. It can undergo N-alkylation, N-acylation, N-arylation, sulfonation, and reductive amination to attach a wide variety of substituents, allowing for fine-tuning of the molecule's properties. smolecule.com

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, each opening up new avenues for further chemical modification.

The systematic exploration of these transformations can lead to the discovery of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

| Functional Group | Potential Transformation | Reagents and Conditions (Examples) | Resulting Functional Group |

| **Nitro (-NO₂) ** | Complete Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) | |

| Piperazine (-NH-) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Tertiary Amine (-NR-) smolecule.com |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Amide (-N-C(O)R) smolecule.com | |

| N-Arylation | Aryl halide, Pd or Cu catalyst (Buchwald-Hartwig/Ullmann coupling) | N-Arylpiperazine | |

| Nitrile (-CN) | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) |

| Reduction | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) evitachem.com | |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Q & A

Basic: How can synthetic routes for 5-nitro-2-(piperazin-1-yl)benzonitrile be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature modulation : Conduct stepwise heating (e.g., 60–80°C) during nitro-group introduction to minimize side reactions .

- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving piperazine derivatives, as seen in analogous nitrile-containing compounds .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in nitroimidazole synthesis (73% yield in DMSO) .

- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) followed by recrystallization for ≥95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : Use H and C NMR in DMSO- to confirm piperazine ring protons (δ 2.38–2.94) and nitrile functionality .

- HPLC : Apply reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity validation .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected [M+H] ~ 245.1 g/mol) .

Advanced: How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

Answer:

- Target selection : Prioritize kinases or GPCRs due to piperazine’s affinity for these receptors. Docking against PAK1 (p21-activated kinase 1) is feasible, as shown for related nitrile derivatives .

- Software tools : Use AutoDock Vina with flexible ligand parameters to model nitro-group orientation in hydrophobic pockets.

- Validation : Compare docking scores with experimental IC values from enzymatic assays .

Advanced: What strategies address discrepancies in reported synthetic yields or purity data for this compound?

Answer:

- Method replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to reduce variability, as seen in nitroimidazole synthesis (73% vs. 50–60% in suboptimal setups) .

- Cross-validation : Combine HPLC (for purity) with elemental analysis to resolve conflicts between spectroscopic and chromatographic data .

- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability in yield .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Answer:

- Core modifications : Replace the nitro group with sulfonyl or carbonyl moieties to modulate electron-withdrawing effects, as seen in benzimidazole derivatives .

- Piperazine substitution : Introduce methyl or fluorine groups at the piperazine nitrogen to enhance metabolic stability, inspired by triazine-based analogs .

- Bioisosterism : Substitute benzonitrile with thiophene-2-carbonitrile to retain planarity while improving solubility .

Basic: What protocols ensure accurate quantification of this compound in complex matrices?

Answer:

- Calibration curves : Prepare standard solutions (2–200 µg/mL) in methanol and validate linearity (R > 0.99) using UV-Vis at λ~300 nm .

- Sample preparation : Use SPE cartridges (C18) to isolate the compound from biological samples, followed by LC-MS/MS for detection .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric hindrance : The ortho-nitro group reduces accessibility to the nitrile carbon, favoring para-substitution in piperazine derivatives .

- Electronic effects : Nitro’s electron-withdrawing nature activates the benzonitrile for nucleophilic attack, as demonstrated in analogous furan-2-yl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.